An In-Depth Technical Guide to 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA Salt: Principles and Protocols for Advanced Bioconjugation
An In-Depth Technical Guide to 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA Salt: Principles and Protocols for Advanced Bioconjugation
This guide provides a comprehensive technical overview of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione trifluoroacetate (TFA) salt, a pivotal heterobifunctional crosslinker in modern bioconjugation. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, critical experimental parameters, and strategies to ensure robust and reproducible results. We will explore its core properties, reaction mechanisms, and provide validated workflows for its application in creating precisely engineered biomolecules.
Section 1: Core Characteristics and Handling
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione, often referred to as N-(6-aminohexyl)maleimide, is a versatile reagent featuring two distinct reactive moieties separated by a flexible hexyl spacer.[1] The maleimide group provides a target for highly selective conjugation to thiol (sulfhydryl) groups, while the primary amine offers a versatile handle for coupling to other molecules, such as activated esters.[2][3] The trifluoroacetate salt form is specifically designed to enhance the compound's stability and improve its handling characteristics in a laboratory setting.[4]
Caption: Structure of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA Salt.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(6-aminohexyl)pyrrole-2,5-dione;2,2,2-trifluoroacetic acid | [][6] |
| Synonyms | N-(6-aminohexyl)maleimide TFA salt, Mal-C6-amine TFA salt | [][7] |
| CAS Number | 731862-92-3 | [4][6][8] |
| Molecular Formula | C₁₂H₁₇F₃N₂O₄ | [2] |
| Molecular Weight | 310.27 g/mol | [2][6] |
| Appearance | White solid | [2][3] |
| Solubility | Soluble in Water, DMSO, DMF | [2][3][9] |
| Storage | Store at -20°C, protect from light. In solvent, store at -80°C. |[2][][9] |
Expert Insight on Handling and Storage: The maleimide functional group is susceptible to hydrolysis, particularly in aqueous solutions at neutral to high pH.[10] Storing the solid reagent at -20°C in a desiccated environment is critical to prevent premature degradation and ensure lot-to-lot consistency in your experiments. Once dissolved, aliquoting and storing solutions at -80°C is strongly recommended to minimize hydrolysis and maintain reactivity for future use.[] Always prepare aqueous solutions of the maleimide reagent immediately before use.
Section 2: The Core Chemistry: Mechanism of Thiol-Maleimide Conjugation
The utility of this crosslinker is rooted in the highly efficient and selective reaction between the maleimide group and a thiol. This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks one of the electron-deficient carbons of the maleimide's double bond.[11][12] This forms a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[10][12]
The key to this reaction's success in bioconjugation is its chemoselectivity. In the pH range of 6.5 to 7.5, the thiol group (typically from a cysteine residue in a protein) is sufficiently nucleophilic to react rapidly, while other potentially reactive groups, like the ε-amino group of lysine, are predominantly protonated and thus less reactive.[10][12] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines, making it the method of choice for site-specific modification of cysteine residues.[10][12]
Caption: Mechanism of the Thiol-Maleimide Michael Addition Reaction.
Section 3: Critical Parameters for Successful Conjugation
Optimizing the following parameters is essential for achieving the desired degree of labeling while maintaining the integrity of the biomolecule.
-
pH: This is the most critical parameter. The ideal range of 6.5-7.5 is a compromise.[10][12] Below pH 6.5, the deprotonation of the thiol is limited, significantly slowing the reaction rate.[12] Above pH 7.5, two risks increase: the competitive reaction with primary amines (e.g., lysine) becomes more prominent, reducing selectivity, and the rate of maleimide hydrolysis accelerates, inactivating the reagent.[10][12]
-
Stoichiometry (Molar Ratio): The molar excess of the maleimide reagent relative to the thiol-containing biomolecule directly controls the extent of labeling. For complete labeling of available thiols, a 10- to 20-fold molar excess is a common starting point. However, this must be empirically determined, as excessive amounts can lead to non-specific modifications or aggregation.
-
Temperature and Time: The conjugation is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight to minimize potential degradation of sensitive biomolecules.[12] Reaction progress should be monitored to determine the optimal endpoint.
-
Presence of Reducing Agents: For proteins, cysteine residues often exist as disulfide bonds. These must be reduced to free thiols to be available for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group itself, thus not competing with the target protein in the maleimide reaction. Dithiothreitol (DTT) is also effective but must be removed (e.g., via dialysis or a desalting column) before adding the maleimide reagent.
Section 4: Potential Challenges and Mitigation Strategies
A thorough understanding of potential side reactions is crucial for troubleshooting and ensuring the integrity of the final conjugate.
-
Maleimide Hydrolysis: In aqueous solution, the maleimide ring can be opened by hydrolysis to form an unreactive maleamic acid.[10] This reaction is accelerated at higher pH (>7.5).
-
Thioether Bond Instability (Retro-Michael Reaction): The formed thiosuccinimide bond, while generally stable, can undergo a slow reversal, especially in the presence of other thiols.[13] This is a significant concern for antibody-drug conjugates (ADCs) in vivo, as exchange with abundant thiols like glutathione can lead to premature drug release.[14][15]
-
Thiazine Rearrangement: A side-reaction can occur if the maleimide reacts with an unprotected N-terminal cysteine, leading to a thiazine derivative.[11] This complicates purification and characterization.
-
Mitigation: This is primarily a concern for peptides with N-terminal cysteines and can be avoided by using internal cysteine residues for conjugation or by protecting the N-terminal amine.
-
Caption: Competing pathways in maleimide conjugation chemistry.
Section 5: Validated Experimental Protocol: Two-Step Antibody Labeling
This protocol describes the labeling of a reduced antibody with a hypothetical amine-reactive fluorescent dye using 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA salt as the crosslinker. This self-validating workflow includes critical checkpoints.
Workflow Overview
Caption: Two-step workflow for antibody labeling.
Step-by-Step Methodology:
-
Antibody Preparation and Reduction: a. Prepare an antibody solution (e.g., 2 mg/mL) in a conjugation buffer (e.g., Phosphate-Buffered Saline, pH 7.2, with 5 mM EDTA). b. To generate free thiols from interchain disulfide bonds, add a 20-fold molar excess of TCEP solution. c. Incubate at 37°C for 90 minutes. d. Validation Checkpoint: The extent of reduction can be analyzed by non-reducing SDS-PAGE, where reduced heavy and light chains will be visible.
-
Preparation of Maleimide-Activated Dye (Concurrent with Step 1): a. Dissolve the amine-reactive dye (e.g., an NHS-ester) and a 1.2-fold molar excess of 1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA salt in anhydrous DMSO. b. Allow the reaction to proceed for 1-2 hours at room temperature to form the maleimide-activated dye. The amine on the linker reacts with the NHS-ester.
-
Conjugation Reaction: a. Immediately after reduction, remove the TCEP from the antibody solution using a desalting column equilibrated with the conjugation buffer (pH 7.2). b. Immediately add the freshly prepared maleimide-activated dye (from Step 2) to the reduced antibody solution. A 10-fold molar excess of the activated dye over the antibody is a good starting point. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification and Characterization: a. Purify the antibody-dye conjugate from unreacted dye and byproducts using a desalting column or size-exclusion chromatography. b. Final Validation: i. Determine the final protein concentration (e.g., using A280 measurement, correcting for dye absorbance). ii. Determine the degree of labeling (DOL) using UV-Vis spectrophotometry. iii. Confirm conjugate integrity and purity using SDS-PAGE and/or mass spectrometry.
Section 6: Key Applications in Drug Development and Research
The unique properties of this linker make it indispensable in several high-impact areas:
-
Antibody-Drug Conjugates (ADCs): It is frequently used to attach potent cytotoxic payloads to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][12][16] The stability and defined reactivity of the maleimide linkage are critical for ADC efficacy and safety.
-
Protein and Peptide Labeling: Researchers use this linker to attach fluorescent probes, enzymes, or biotin tags to proteins and peptides for use in immunoassays, microscopy, and proteomics.[4]
-
Surface Functionalization: The linker can immobilize proteins or peptides onto surfaces for applications in biosensors, diagnostic arrays, and advanced materials science.[4]
-
PROTAC Development: In the field of targeted protein degradation, similar maleimide linkers are used to synthesize Proteolysis Targeting Chimeras (PROTACs).[][17]
Conclusion
1-(6-Aminohexyl)-1H-pyrrole-2,5-dione TFA salt is a powerful and versatile tool in the bioconjugation toolkit. Its strength lies in the predictable and highly selective nature of the thiol-maleimide reaction.[12][16] By understanding the core chemical mechanism, carefully controlling critical reaction parameters, and being aware of potential side reactions, researchers can leverage this reagent to create sophisticated, well-defined bioconjugates for a vast range of applications, from fundamental research to the development of next-generation therapeutics.
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PubMed. (2020, November 9). Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation. [Link]
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